4-Methoxypiperidine

Lipophilicity Drug Design Physicochemical Properties

4-Methoxypiperidine is a six-membered heterocyclic amine building block featuring a methoxy substituent at the 4-position of the piperidine ring. The compound is a colorless liquid with a molecular weight of 115.17 g/mol and the molecular formula C6H13NO.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 4045-24-3
Cat. No. B1585072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypiperidine
CAS4045-24-3
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCOC1CCNCC1
InChIInChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
InChIKeyZEYSHALLPAKUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypiperidine (CAS 4045-24-3): Essential Baseline Data for Scientific Procurement & Sourcing


4-Methoxypiperidine is a six-membered heterocyclic amine building block featuring a methoxy substituent at the 4-position of the piperidine ring . The compound is a colorless liquid with a molecular weight of 115.17 g/mol and the molecular formula C6H13NO . Its physicochemical profile is characterized by a measured logP of 0.71, a predicted pKa of 9.83, and a density of 0.93 g/cm³ [1]. Primarily utilized as a versatile pharmaceutical intermediate, 4-Methoxypiperidine serves as a key starting material in the synthesis of central nervous system (CNS) agents, including analgesics and antipsychotics, as well as in the construction of CETP inhibitors for cardiovascular research [2].

4-Methoxypiperidine vs. Generic Piperidine Derivatives: Why Substitution Fails in Critical R&D Applications


Substituting 4-Methoxypiperidine with unsubstituted piperidine or alternative 4-substituted analogs (e.g., 4-hydroxy, 4-methyl, or 4-fluoro piperidines) is not scientifically tenable for critical applications due to fundamental differences in physicochemical properties, reactivity, and downstream biological impact. The methoxy group at the 4-position is not merely an inert substituent; it actively modulates lipophilicity (LogP shift of +2.6 units relative to 4-hydroxypiperidine), alters basicity (pKa reduction of ~1.4 units vs. piperidine), and introduces a hydrogen bond acceptor capable of specific receptor interactions . Furthermore, the methoxy group serves as a crucial synthetic handle for further derivatization (e.g., demethylation, oxidation) that is absent in alkyl- or fluoro-substituted analogs . These differences directly translate to divergent biological activity, pharmacokinetic profiles, and synthetic utility, making the selection of 4-Methoxypiperidine a non-interchangeable decision in medicinal chemistry and process development workflows [1].

Quantitative Differentiation: 4-Methoxypiperidine vs. Key Analogs – A Comparative Evidence Guide


Lipophilicity Advantage: LogP Comparison with 4-Hydroxypiperidine and Piperidine

4-Methoxypiperidine exhibits a measured LogP of 0.71, positioning its lipophilicity between unsubstituted piperidine (LogP 0.61) and the substantially less lipophilic 4-hydroxypiperidine (LogP -0.35) . The methoxy group introduces a 1.06 LogP unit increase compared to the hydroxy analog, translating to over a 10-fold higher octanol-water partition coefficient . This balanced lipophilicity is critical for CNS drug design, where optimal LogP values between 0 and 3 are associated with favorable blood-brain barrier (BBB) penetration and oral bioavailability [1].

Lipophilicity Drug Design Physicochemical Properties

Basicity Modulation: pKa Shift Relative to Unsubstituted Piperidine

The 4-methoxy substituent reduces the basicity of the piperidine nitrogen, resulting in a predicted pKa of 9.83 for 4-Methoxypiperidine compared to the experimental pKa of 11.22 for unsubstituted piperidine [1]. This represents a ΔpKa of -1.39 units, equivalent to a ~25-fold reduction in the equilibrium constant for protonation [2]. The reduced basicity directly influences the compound's ionization state at physiological pH, affecting both solubility and membrane permeability [3].

Basicity Reactivity Salt Formation

Water Solubility Differentiation from 4-Methylpiperidine

4-Methoxypiperidine demonstrates measured aqueous solubility of 28.0 mg/mL (0.243 mol/L), significantly higher than the miscibility limits reported for the more lipophilic 4-methylpiperidine . The methoxy group introduces a polar hydrogen bond acceptor that enhances water solubility compared to the purely hydrophobic methyl substituent . This solubility advantage facilitates aqueous reaction conditions and simplifies workup procedures during synthesis [1].

Solubility Formulation Aqueous Chemistry

Enabling Versatile SAR Exploration: The 4-Methoxypyridine Starting Material Advantage

A key differentiator for 4-Methoxypiperidine is its efficient synthetic accessibility from 4-methoxypyridine, enabling rapid exploration of structure-activity relationships (SAR) [1]. In the development of novel CETP inhibitors, a versatile synthesis starting from 4-methoxypyridine allowed for efficient SAR exploration, yielding a lead molecule with potent CETP inhibition in human plasma (IC50 not specified for 4-Methoxypiperidine itself but relevant to its utility) . This contrasts with other 4-substituted piperidines, such as 4-fluoropiperidine, which require less modular or more expensive synthetic routes .

Synthetic Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Biological Activity Differentiation in CETP Inhibition: 4-Methoxypiperidine-Derived Lead vs. Clinical Comparators

In a head-to-head evaluation within a CETP inhibitor program, a lead compound (TAP311) derived from the 4-methoxypiperidine scaffold demonstrated a superior preclinical profile compared to established clinical candidates anacetrapib and torcetrapib [1]. Specifically, the 4-methoxypiperidine-derived compound exhibited substantially reduced lipophilicity and minimal adipose tissue distribution compared to anacetrapib, and did not increase aldosterone secretion in human adrenocortical carcinoma cells or in rats, unlike torcetrapib [2]. While these data pertain to the lead compound, they underscore the unique pharmacophore properties conferred by the 4-methoxypiperidine core that are not achievable with alternative piperidine scaffolds [3].

CETP Inhibition Cardiovascular Drug Discovery In Vitro Pharmacology

Optimized Application Scenarios for 4-Methoxypiperidine in Research & Industrial Settings


CETP Inhibitor Lead Optimization Programs

In cardiovascular drug discovery focused on cholesteryl ester transfer protein (CETP) inhibition, 4-Methoxypiperidine serves as a privileged scaffold for constructing clinical candidates with improved safety profiles. As demonstrated by TAP311, the 4-methoxypiperidine core enables the design of compounds with reduced lipophilicity and diminished off-target effects on aldosterone secretion compared to torcetrapib [1]. Procurement of high-purity 4-Methoxypiperidine is essential for SAR campaigns aiming to balance CETP potency with favorable pharmacokinetics and toxicity profiles [2].

CNS Drug Development Requiring Optimized Lipophilicity

The balanced LogP of 0.71 for 4-Methoxypiperidine positions it as an ideal building block for CNS-active compounds where blood-brain barrier penetration is critical [1]. Compared to the more hydrophilic 4-hydroxypiperidine (LogP -0.35), the methoxy analog offers superior passive diffusion across lipid membranes, a key determinant of CNS exposure [2]. Medicinal chemists targeting neurological and psychiatric disorders utilize 4-Methoxypiperidine to fine-tune the lipophilicity of lead series, thereby enhancing brain-to-plasma ratios .

Synthetic Scale-Up and Process Chemistry

For industrial process development, the scalable synthesis of 4-Methoxypiperidine from 4-methoxypyridine via catalytic hydrogenation offers a cost-effective and high-yielding route (up to 100% yield reported) suitable for multi-kilogram production [1]. Its measured aqueous solubility of 28.0 mg/mL facilitates aqueous workup and purification, reducing solvent consumption and waste generation compared to more lipophilic analogs like 4-methylpiperidine [2]. This combination of synthetic accessibility and favorable handling properties makes 4-Methoxypiperidine a preferred choice for kilogram-scale manufacturing of pharmaceutical intermediates .

Analgesic and Opioid Research

4-Methoxypiperidine is a validated intermediate in the synthesis of reversed ester analogs of pethidine and other opioid analgesics [1]. Structure-activity relationship studies on 4-alkoxypiperidines have established that the methoxy substituent contributes to analgesic potency and receptor subtype selectivity [2]. Researchers in pain management and opioid pharmacology rely on 4-Methoxypiperidine as a starting point for generating novel analogs with reduced side-effect profiles, leveraging the established pharmacophore of the 4-arylpiperidine class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.